5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
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Overview
Description
5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups to the benzene ring.
Thioether Formation: Formation of the sulfanyl linkage.
Amine Alkylation: Introduction of the bis(2-iodoethyl)amino group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange reactions involving the iodoethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide involves its interaction with specific molecular targets The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and processes
Comparison with Similar Compounds
Similar Compounds
- 5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
- 5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide
Uniqueness
5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide stands out due to the presence of iodine atoms, which impart unique reactivity and properties compared to its chloro and bromo counterparts. This makes it particularly valuable in specific chemical reactions and applications where iodine’s properties are advantageous.
Properties
CAS No. |
32869-04-8 |
---|---|
Molecular Formula |
C17H16I2N4O5S |
Molecular Weight |
642.2 g/mol |
IUPAC Name |
5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H16I2N4O5S/c18-5-7-21(8-6-19)11-1-3-12(4-2-11)29-16-9-13(17(20)24)14(22(25)26)10-15(16)23(27)28/h1-4,9-10H,5-8H2,(H2,20,24) |
InChI Key |
LZPAZVIVGHQWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCI)CCI)SC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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